molecular formula C9H7ClN2O B102312 N-(3-chlorophenyl)-2-cyanoacetamide CAS No. 17722-12-2

N-(3-chlorophenyl)-2-cyanoacetamide

Cat. No. B102312
CAS RN: 17722-12-2
M. Wt: 194.62 g/mol
InChI Key: JHGKLDZJAHYJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-cyanoacetamide (NPCA) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. The compound is also known as 3-chloro-2-cyanoacetanilide, 3-chloro-2-cyanoacetamide, and 2-cyano-N-(3-chlorophenyl)acetamide. NPCA is an organic compound that is used as a reagent or catalyst in various chemical reactions, and is also used as a pharmaceutical intermediate. Additionally, NPCA has been found to have a range of biochemical and physiological effects when used in lab experiments.

Scientific Research Applications

Synthesis of Bio-functional Hybrid Molecules

N-(3-chlorophenyl)-2-cyanoacetamide: serves as a precursor in the synthesis of bio-functional hybrid molecules. These hybrids can be characterized by various spectral techniques and hold potential in neuroscience and pharmacology due to their structural similarity to compounds that modulate neurotransmitter levels .

Antibacterial and Antibiofilm Properties

This compound has been utilized in the synthesis of derivatives that exhibit antibacterial and antibiofilm properties. Such properties are crucial in the development of new antimicrobial agents that can combat resistant bacterial strains .

Computational Chemistry Analyses

N-(3-chlorophenyl)-2-cyanoacetamide: derivatives are subjects of computational chemistry analyses, where their electronic properties are examined using frontier molecular orbital and molecular electrostatic potential maps. This aids in understanding their reactivity and interaction with biological targets .

Pharmaceutical Applications

The compound’s derivatives are explored for their potential pharmaceutical applications. This includes the investigation of their therapeutic properties and their role as inhibitors against specific bacterial strains, contributing to the field of drug discovery .

Sprout Suppression in Agriculture

In agriculture, particularly in the storage of potatoes, derivatives of N-(3-chlorophenyl)-2-cyanoacetamide such as isopropyl N-(3-chlorophenyl) carbamate (CIPC) are used for sprout suppression. This application is vital for preserving the quality of potatoes during storage .

Mechanism of Action

Target of Action

N-(3-chlorophenyl)-2-cyanoacetamide is a chemical compound that is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) . CCCP is known to inhibit oxidative phosphorylation . Therefore, it’s plausible that N-(3-chlorophenyl)-2-cyanoacetamide may have a similar target of action.

Mode of Action

CCCP acts as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . It essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally . Given the structural similarity, N-(3-chlorophenyl)-2-cyanoacetamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by CCCP involve the electron transport chain and oxidative phosphorylation . By disrupting the proton gradient, CCCP interferes with the production of ATP, a crucial molecule for energy transfer within cells . N-(3-chlorophenyl)-2-cyanoacetamide may affect similar biochemical pathways.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The result of CCCP’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis . N-(3-chlorophenyl)-2-cyanoacetamide may have similar effects.

properties

IUPAC Name

N-(3-chlorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKLDZJAHYJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350451
Record name N-(3-chlorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-cyanoacetamide

CAS RN

17722-12-2
Record name N-(3-chlorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-cyanoacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-cyanoacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-cyanoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.